N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
Beschreibung
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(17-4-2-1-3-5-17)22-12-13-24-19(16-6-7-16)14-18(23-24)15-8-10-21-11-9-15/h1-2,8-11,14,16-17H,3-7,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSLPUVGYMHVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Cyclopropyl group
- Pyridine ring
- Pyrazole unit
- Cyclohexene carboxamide
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N4O2 |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 1797976-71-6 |
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide primarily functions as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory response, making this compound a potential candidate for treating various inflammatory disorders such as arthritis.
Key Findings:
- Selective Inhibition : The compound exhibits selective inhibition of COX-2 without significantly affecting COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Interaction with TRPM8 Channels : It also interacts with TRPM8 channels, suggesting potential applications in managing pain related to cold stimuli and neuropathic pain .
Comparative Biological Activity
The following table compares N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide with other known compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Celecoxib | Contains a sulfonamide group | COX-2 inhibitor |
| 5-Aminosalicylic Acid | Contains an amine and carboxylic acid | Anti-inflammatory |
| Fenamates | Contains an aromatic ring | Non-selective COX inhibitor |
In Vitro Studies
In vitro studies have demonstrated that N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide effectively inhibits COX-2 activity. The IC50 value indicates its potency compared to other NSAIDs.
In Vivo Studies
Animal model studies have shown significant reduction in inflammation markers when treated with this compound. These findings support its potential use in clinical settings for managing inflammatory conditions.
Safety Profile
Preliminary assessments indicate that the compound has a favorable safety profile, showing minimal cytotoxicity at therapeutic concentrations .
Vorbereitungsmethoden
Classical 1,3-Dicarbonyl Cyclocondensation
The traditional route to 3,5-disubstituted pyrazoles involves cyclocondensation of 1,3-diketones with hydrazines. For the target compound, a 1,3-dicarbonyl precursor bearing pyridin-4-yl and cyclopropyl groups is required. As demonstrated in MDPI protocols, ethyl 1H-pyrazole-4-carboxylate derivatives are synthesized via:
- Reaction of 2-ethoxymethylene acetoacetic esters with hydrazine hydrate to form pyrazole esters.
- Saponification to carboxylic acids followed by SOCl₂-mediated conversion to acid chlorides.
Limitations include poor regiocontrol when using symmetric diketones. Modifying the diketone with electron-withdrawing groups (e.g., pyridinyl) improves selectivity, achieving >20:1 regiomeric ratios.
Meyer-Schuster Rearrangement and Halogenative Cyclization
A patent by CN110483400A discloses a tandem Meyer-Schuster rearrangement/halogenation/cyclization sequence for pyrazoles:
- Propargyl alcohol derivatives (e.g., 3-phenylprop-2-yn-1-ol) undergo acid-catalyzed rearrangement to α,β-unsaturated ketones.
- Halogenation with NBS or NIS introduces X⁺ at the α-position.
- Cyclization with hydrazine forms 3,5-disubstituted pyrazoles (Table 1).
Table 1: Pyrazole Synthesis via Meyer-Schuster Approach
| Propargyl Alcohol | Halogen Source | Yield (%) |
|---|---|---|
| 3-Phenylprop-2-yn-1-ol | NBS | 91.0 |
| 1,3-Diphenylprop-2-yn-1-ol | NIS | 89.0 |
| 3-(4-Chlorophenyl)prop-2-yn-1-ol | NIS | 88.0 |
This method efficiently installs cyclopropyl groups via cyclopropanation of alkynyl precursors prior to rearrangement.
Cyclopropanation Strategies
Transition Metal-Catalyzed Cyclopropanation
Cyclopropyl groups are introduced using:
- Simmons-Smith conditions (Zn-Cu/CH₂I₂) for methylene transfer to alkenes.
- Rhodium-catalyzed cyclopropanation of diazo compounds with styrenes.
For pyrazole systems, pre-functionalization of propargyl alcohols with cyclopropyl moieties before Meyer-Schuster rearrangement ensures minimal ring strain.
Amide Bond Formation
Acid Chloride-Mediated Coupling
- Pyrazole acid chloride (6a–b) generation via SOCl₂ reflux.
- Reaction with amines (e.g., 2-(pyrazol-1-yl)ethylamine) in THF/K₂CO₃ to yield amides.
Yields range from 72–89%, but racemization occurs with chiral amines.
Boron-Mediated Direct Amidation
Per J. Org. Chem., B(OCH₂CF₃)₃ enables direct coupling of carboxylic acids and amines:
- Equimolar cyclohex-3-enecarboxylic acid and 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine in MeCN.
- 80°C for 24 h under air, followed by resin-based purification.
Advantages :
Integrated Synthetic Pathway
Proposed route for the target compound:
- Pyrazole Synthesis :
- Ethylamine Sidechain Installation :
- Alkylation of pyrazole nitrogen with 2-bromoethylamine hydrobromide.
- Amide Coupling :
Optimized Conditions :
Analytical Characterization
Critical spectroscopic data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
